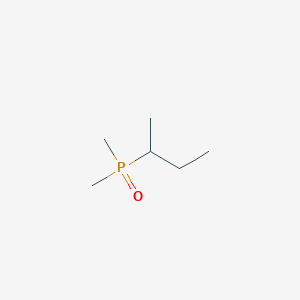
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of butan-2-yl groups with dimethylphosphine oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butan-2-yl and dimethyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives depending on the substituents used.
Scientific Research Applications
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific reactions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Trimethylphosphine oxide
- Diethylphosphine oxide
- Diphenylphosphine oxide
Uniqueness
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane is unique due to its specific combination of butan-2-yl and dimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that other similar compounds may not fulfill .
Properties
CAS No. |
65001-18-5 |
|---|---|
Molecular Formula |
C6H15OP |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
2-dimethylphosphorylbutane |
InChI |
InChI=1S/C6H15OP/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 |
InChI Key |
DDRSLBFRHAAWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


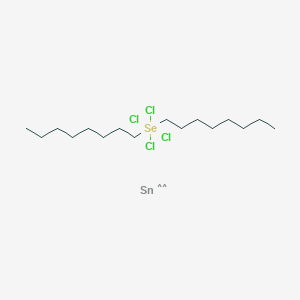
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
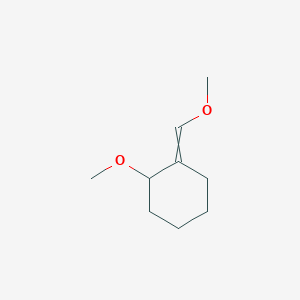
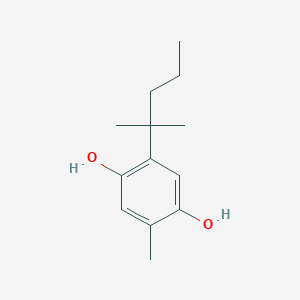
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
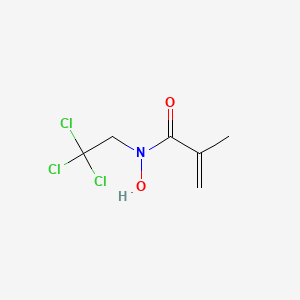


![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
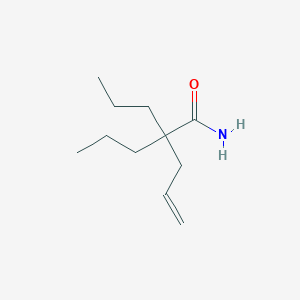
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
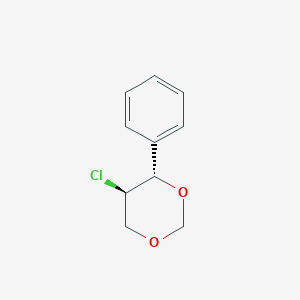
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
